
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol is a chemical compound with the molecular formula C13H16Cl2O It is known for its unique structure, which includes two chlorine atoms and four methyl groups attached to an indan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol typically involves the chlorination of 1,1,3,3-tetramethylindan-5-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of hydroxyl or amino derivatives.
科学的研究の応用
4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and methyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-1,1,3,3-tetramethylindan-5-ol shares similarities with other chlorinated indan derivatives, such as 4,6-dichloroindan-5-ol and 4,6-dichloro-1,1,3,3-tetramethylindan-2-ol.
Uniqueness
- The presence of four methyl groups and two chlorine atoms in this compound makes it unique compared to other indan derivatives. These substituents influence its chemical reactivity, stability, and potential applications, distinguishing it from similar compounds.
特性
CAS番号 |
93892-32-1 |
|---|---|
分子式 |
C13H16Cl2O |
分子量 |
259.17 g/mol |
IUPAC名 |
4,6-dichloro-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C13H16Cl2O/c1-12(2)6-13(3,4)9-7(12)5-8(14)11(16)10(9)15/h5,16H,6H2,1-4H3 |
InChIキー |
FTHYZVZUNYOUGQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C2=C(C(=C(C=C21)Cl)O)Cl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




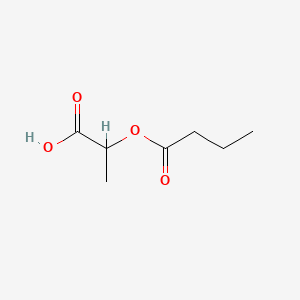
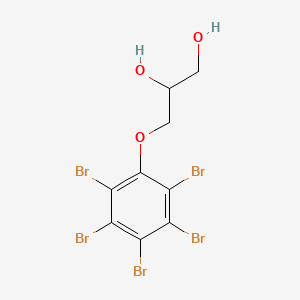
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
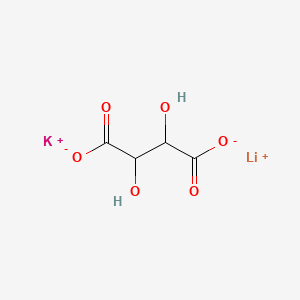


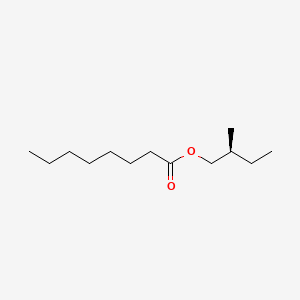
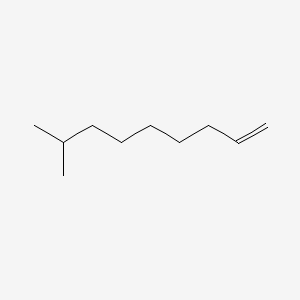
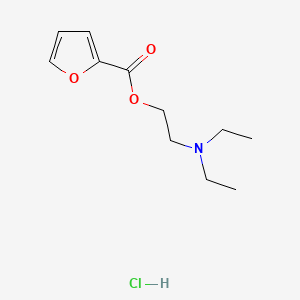
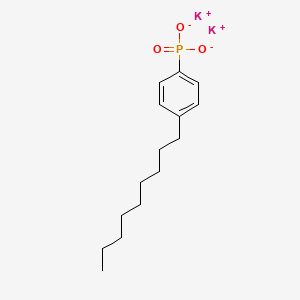
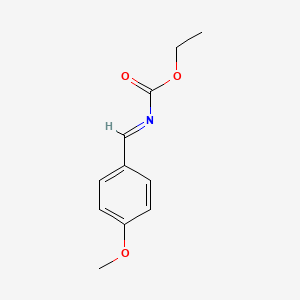
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)
